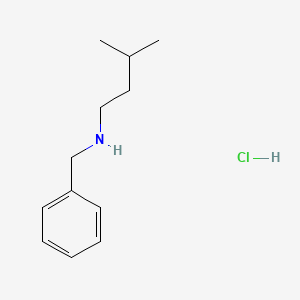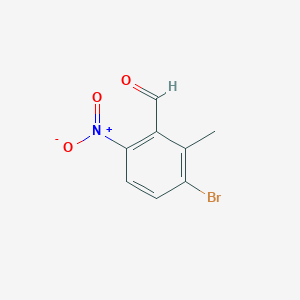
1-(bromomethyl)-1-(propan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(propan-2-yl)cyclopropane, also known as BMPC, is a cyclic compound with a unique three-membered ring structure. It is a short-chain alkyl bromide that is widely used in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BMPC is a versatile and useful building block for the synthesis of a variety of compounds with diverse applications.
Applications De Recherche Scientifique
1-(bromomethyl)-1-(propan-2-yl)cyclopropane is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, as well as in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) for use in nanotechnology. Furthermore, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is used in the synthesis of heterocyclic compounds, such as pyrroles and furans, for use in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane involves the formation of a cyclopropyl carbocation, followed by nucleophilic attack of an alkyl halide or an alkyl sulfonate. This reaction results in the formation of a new carbon-carbon bond and the release of a bromide ion.
Biochemical and Physiological Effects
1-(bromomethyl)-1-(propan-2-yl)cyclopropane has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can inhibit the growth of certain bacteria and fungi, as well as induce apoptosis in cancer cells. Furthermore, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and NADPH-cytochrome P450 reductase.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(bromomethyl)-1-(propan-2-yl)cyclopropane in laboratory experiments is its high reactivity, which makes it an ideal building block for the synthesis of a variety of compounds. Additionally, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is relatively inexpensive and widely available, making it a cost-effective choice for laboratory experiments. However, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane is highly volatile and flammable, and should be handled with care in the laboratory.
Orientations Futures
There are a number of potential future directions for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane research. These include further studies on the biochemical and physiological effects of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane, as well as the development of new synthesis methods for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane and its derivatives. Additionally, further research could be done on the use of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane in the synthesis of polymers, heterocyclic compounds, and nanomaterials. Finally, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane could be explored as a potential therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be synthesized through a number of methods, including the reaction of propan-2-ol with bromine in the presence of a base, such as sodium hydroxide or sodium carbonate. Alternatively, 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be synthesized through the reaction of propan-2-yl bromide with an alkylating agent, such as an alkyl halide or an alkyl sulfonate. The product can then be purified by distillation and crystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-1-(propan-2-yl)cyclopropane can be achieved through a three-step process involving the reaction of propan-2-ol with a strong acid, followed by reaction with bromine and finally with cyclopropane.", "Starting Materials": [ "Propan-2-ol", "Concentrated sulfuric acid", "Bromine", "Cyclopropane" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with concentrated sulfuric acid to form propan-2-yl hydrogen sulfate.", "Step 2: Propan-2-yl hydrogen sulfate is reacted with bromine to form 1-bromo-2-propanol.", "Step 3: 1-bromo-2-propanol is reacted with cyclopropane in the presence of a strong base, such as sodium hydroxide, to form 1-(bromomethyl)-1-(propan-2-yl)cyclopropane." ] } | |
Numéro CAS |
1529644-31-2 |
Formule moléculaire |
C7H13Br |
Poids moléculaire |
177.1 |
Pureté |
80 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




